molecular formula C19H31N3O3 B2639921 3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-(oxan-4-yl)urea CAS No. 2034537-10-3

3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-(oxan-4-yl)urea

Cat. No.: B2639921
CAS No.: 2034537-10-3
M. Wt: 349.475
InChI Key: PXEFOFRKIIMCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-(oxan-4-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-(oxan-4-yl)urea typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylfuran, piperidine derivatives, and oxan-4-yl isocyanate. The synthetic route may involve:

    Alkylation: The 2,5-dimethylfuran is alkylated with a suitable alkylating agent to introduce the piperidine moiety.

    Formation of Urea: The intermediate is then reacted with oxan-4-yl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to modify the piperidine ring or the urea moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could lead to modified piperidine derivatives.

Scientific Research Applications

3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-(oxan-4-yl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may be exploited in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-(oxan-4-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The furan and piperidine rings may play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-dimethylfuran-3-yl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone
  • (2,5-dimethylfuran-3-yl)(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone

Uniqueness

3-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-(oxan-4-yl)urea is unique due to the presence of both the furan and oxan-4-yl urea moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-14-11-17(15(2)25-14)13-22-7-3-16(4-8-22)12-20-19(23)21-18-5-9-24-10-6-18/h11,16,18H,3-10,12-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEFOFRKIIMCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.